molecular formula C7H12O3 B14217795 (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid CAS No. 573671-59-7

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid

Cat. No.: B14217795
CAS No.: 573671-59-7
M. Wt: 144.17 g/mol
InChI Key: BFUCXZIBVAOVRA-LURJTMIESA-N
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Description

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a propanoic acid moiety substituted with a but-2-en-1-yloxy group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of propanoic acid with but-2-en-1-ol under acidic conditions, followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(But-2-en-1-yl)oxy]butanoic acid
  • (2S)-2-[(But-2-en-1-yl)oxy]pentanoic acid
  • (2S)-2-[(But-2-en-1-yl)oxy]hexanoic acid

Uniqueness

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

573671-59-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-2-but-2-enoxypropanoic acid

InChI

InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

BFUCXZIBVAOVRA-LURJTMIESA-N

Isomeric SMILES

CC=CCO[C@@H](C)C(=O)O

Canonical SMILES

CC=CCOC(C)C(=O)O

Origin of Product

United States

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